(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine
Overview
Description
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine is a heterocyclic compound that features both a thiophene and a pyrazole ringIts molecular formula is C8H9N3S, and it has a molecular weight of 179.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can then be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are selected to minimize costs and environmental impact. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is being investigated for its antimicrobial and antimalarial properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in microorganisms. In antimalarial studies, it has been shown to interfere with the life cycle of Plasmodium species . The exact pathways and molecular targets can vary depending on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
(5-Furan-2-YL-1H-pyrazol-4-YL)methylamine: Similar structure but with a furan ring instead of a thiophene ring.
(5-Phenyl-1H-pyrazol-4-YL)methylamine: Contains a phenyl ring instead of a thiophene ring.
(5-Pyridin-2-YL-1H-pyrazol-4-YL)methylamine: Features a pyridine ring instead of a thiophene ring.
Uniqueness
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine is unique due to the presence of both a thiophene and a pyrazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The thiophene ring contributes to its stability and reactivity, while the pyrazole ring offers potential for biological activity .
Properties
IUPAC Name |
(5-thiophen-2-yl-1H-pyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJAYMBBHVEYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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